molecular formula C11H12N4OS2 B2520783 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-methylphenyl)acetamide CAS No. 337505-04-1

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-methylphenyl)acetamide

Cat. No.: B2520783
CAS No.: 337505-04-1
M. Wt: 280.36
InChI Key: BQCCVHSSFCHRHZ-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C11H12N4OS2 and its molecular weight is 280.36. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-methylphenyl)acetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation were performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The docking results were in good agreement with experimental results and indicate that synthesized compounds could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori . Therefore, the inhibition of urease is an efficient way for the treatment of infections caused by this bacterium .

Pharmacokinetics

Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the conversion of urea to ammonia and carbon dioxide . This can disrupt the pH balance necessary for the survival of certain bacteria, such as Helicobacter pylori .

Action Environment

The action environment of this compound is primarily within the cells where the urease enzyme is present

Biological Activity

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-methylphenyl)acetamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4S2C_{11}H_{12}N_4S_2. The structure features a thiadiazole ring, which is known for its significant biological activity.

PropertyValue
Molecular Weight252.36 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values for selected derivatives have been reported as follows:
    • Against Staphylococcus aureus: MIC = 32.6 μg/mL
    • Against Escherichia coli: MIC = 47.5 μg/mL

These values suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented in several studies. The cytostatic properties of compounds featuring the thiadiazole ring are attributed to their ability to inhibit tumor growth.

  • A study highlighted that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, with IC50 values indicating effective doses for inhibiting cell proliferation. For example:
    • Compound X (a related thiadiazole derivative) showed an IC50 of 15 μM against breast cancer cells .

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, thiadiazole derivatives have been reported to possess:

  • Anti-inflammatory effects
  • Antiviral activities
  • Analgesic and antidepressant properties

These diverse pharmacological effects make the thiadiazole scaffold a promising candidate for drug development .

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the efficacy of various thiadiazole derivatives against bacterial strains, it was found that those with specific substitutions at the thiadiazole ring exhibited enhanced activity. Notably, a compound with a p-nitroaniline moiety demonstrated superior antibacterial properties compared to standard antibiotics like streptomycin .

Case Study 2: Anticancer Research

A recent investigation into the anticancer effects of a related thiadiazole derivative revealed its potential as a lead compound in cancer therapy. The study employed both in vitro and in vivo models to assess the efficacy of the compound in reducing tumor size and inhibiting metastasis. Results indicated a promising therapeutic index and minimal toxicity to normal cells .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS2/c1-7-3-2-4-8(5-7)13-9(16)6-17-11-15-14-10(12)18-11/h2-5H,6H2,1H3,(H2,12,14)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCCVHSSFCHRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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